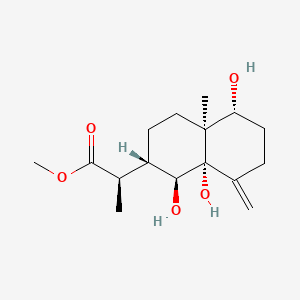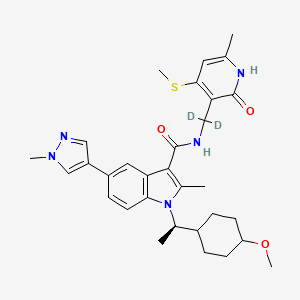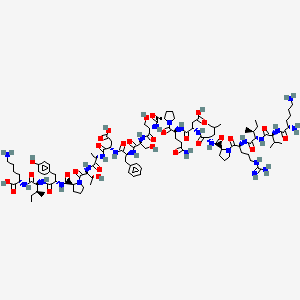
Antitrypanosomal agent 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El agente antitripanosomal 7 es un compuesto conocido por su potente actividad contra las especies de Trypanosoma, que son responsables de enfermedades como la tripanosomiasis africana humana (enfermedad del sueño) y la enfermedad de Chagas. Este compuesto ha mostrado una eficacia significativa en la inhibición del crecimiento y la proliferación de estos protozoos parásitos, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del agente antitripanosomal 7 típicamente involucra múltiples pasos, comenzando con materiales de partida acíclicos como benciliden acetonas y tiocianatos de amonio. El proceso incluye cierre de anillo, aromatización, S-metilación, oxidación a compuestos metilsulfonilo y formación de guanidinas con aminas adecuadas . Las condiciones de reacción a menudo requieren temperaturas, solventes y catalizadores específicos para garantizar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial: La producción industrial del agente antitripanosomal 7 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para operaciones a gran escala, la garantía de un control de calidad constante y el cumplimiento de las normas reglamentarias. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El agente antitripanosomal 7 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su actividad biológica y reducir los posibles efectos secundarios .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para introducir grupos funcionales que contienen oxígeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para convertir grupos funcionales específicos en sus formas reducidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del agente antitripanosomal 7, cada uno con actividades biológicas distintas y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
El agente antitripanosomal 7 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El agente antitripanosomal 7 ejerce sus efectos al dirigirse a vías moleculares específicas en las especies de Trypanosoma. Inhibe enzimas clave involucradas en los procesos metabólicos del parásito, lo que lleva a la interrupción de las funciones celulares esenciales. Los principales objetivos del compuesto incluyen la reductasa de tripantiona, la nitro-reductasa y la reductasa de pteridina 1 . Al interferir con estas enzimas, el agente antitripanosomal 7 induce estrés oxidativo y apoptosis en los parásitos, lo que finalmente lleva a su muerte .
Compuestos similares:
- Inhibidores de la metionil-tRNA sintetasa
- Inhibidores de la fosfodiesterasa
- Inhibidores de la rhodesain
- Derivados de tiazolidinona
- Derivados de 2-aminopirimidina
Comparación: El agente antitripanosomal 7 destaca por su actividad de amplio espectro contra múltiples especies de Trypanosoma y su baja citotoxicidad contra las células de mamíferos. A diferencia de algunos compuestos similares, exhibe un mecanismo de acción único al dirigirse a múltiples enzimas simultáneamente, lo que reduce la probabilidad de desarrollo de resistencia . Además, su versatilidad sintética permite la creación de numerosos derivados con propiedades personalizadas para aplicaciones específicas .
Comparación Con Compuestos Similares
- Methionyl-tRNA synthetase inhibitors
- Phosphodiesterase inhibitors
- Rhodesain inhibitors
- Thiazolidinone derivatives
- 2-aminopyrimidine derivatives
Comparison: Antitrypanosomal agent 7 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its low cytotoxicity against mammalian cells. Unlike some similar compounds, it exhibits a unique mechanism of action by targeting multiple enzymes simultaneously, which reduces the likelihood of resistance development . Additionally, its synthetic versatility allows for the creation of numerous derivatives with tailored properties for specific applications .
Propiedades
Fórmula molecular |
C23H31Cl2N5O2 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H |
Clave InChI |
BLRAXFLBYZMCNC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


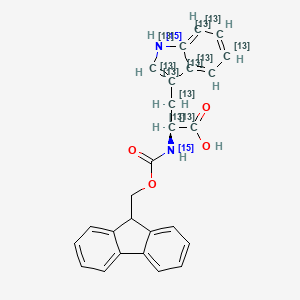
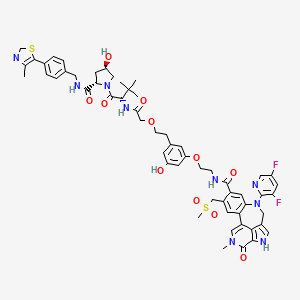



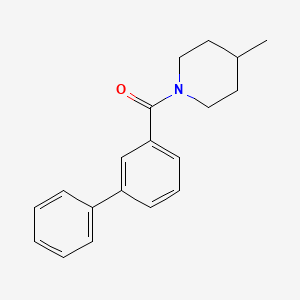
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
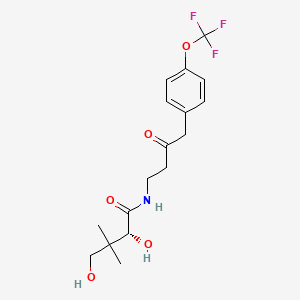
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
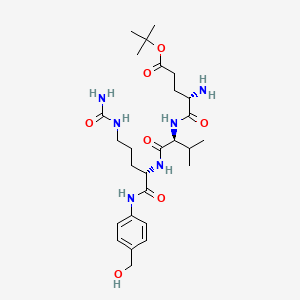
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
